An In-depth Technical Guide to 3,4-Dibromosulfolane for Advanced Research Applications
An In-depth Technical Guide to 3,4-Dibromosulfolane for Advanced Research Applications
Abstract
This technical guide provides a comprehensive overview of 3,4-Dibromosulfolane (CAS No. 15091-30-2), a halogenated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. This document delves into the core chemical and physical properties, provides detailed synthetic protocols, explores its reactivity and mechanistic pathways, and discusses its applications as a versatile building block. Furthermore, this guide offers in-depth safety and handling procedures to ensure its responsible use in a laboratory setting. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to leverage the unique chemical attributes of this compound in their work.
Introduction and Chemical Identity
3,4-Dibromosulfolane, also known as 3,4-Dibromotetrahydrothiophene 1,1-dioxide, is a five-membered heterocyclic compound containing a sulfonyl functional group and two bromine atoms on adjacent carbons. The presence of the electron-withdrawing sulfonyl group and the reactive bromine atoms makes it a valuable intermediate in organic synthesis. Its CAS number is 15091-30-2.[1][2][3]
The sulfone moiety imparts chemical stability and acts as a potent hydrogen bond acceptor, while the bromine atoms serve as leaving groups in nucleophilic substitution reactions or as handles for organometallic cross-coupling reactions.[4][5] This unique combination of features allows for the construction of complex molecular architectures, making it a relevant building block in the synthesis of pharmaceuticals and agrochemicals.[1][5]
Molecular Structure
The structure of 3,4-Dibromosulfolane is depicted below. The molecule can exist as cis and trans diastereomers, with the trans isomer generally being more stable.
Physicochemical Properties
A summary of the key physicochemical properties of 3,4-Dibromosulfolane is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 15091-30-2 | [2][3] |
| Molecular Formula | C₄H₆Br₂O₂S | [2] |
| Molecular Weight | 277.96 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 142-146 °C | |
| Topological Polar Surface Area | 42.5 Ų | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Synthesis of 3,4-Dibromosulfolane
The most direct and common route to 3,4-Dibromosulfolane is the oxidation of its precursor, 3,4-dibromothiophene. The oxidation of thioethers to sulfones is a fundamental transformation in organic chemistry, with several reliable methods available.[6][7]
Synthesis of the Precursor: 3,4-Dibromothiophene
3,4-Dibromothiophene is typically prepared via the selective debromination of 2,3,4,5-tetrabromothiophene using zinc powder in acetic acid. This reaction is highly regioselective due to the higher reactivity of the α-bromines compared to the β-bromines on the thiophene ring.
Experimental Protocol: Synthesis of 3,4-Dibromothiophene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3,4,5-tetrabromothiophene (1 equivalent), glacial acetic acid (2.5 equivalents), and water.
-
Catalyst Addition: To the stirred mixture, add zinc powder (3.5 equivalents) portion-wise over 30 minutes to control the initial exotherm.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Reflux: Heat the reaction mixture to 55-70 °C and maintain a gentle reflux for 2-4 hours. Monitor the reaction progress by GC-MS or TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by reduced pressure distillation, collecting the fraction at approximately 100 °C.
Oxidation to 3,4-Dibromosulfolane
The oxidation of the 3,4-dibromothiophene to the corresponding sulfone can be achieved using various oxidizing agents. A common and effective method involves the use of meta-chloroperoxybenzoic acid (m-CPBA).[4][8][9] Typically, two equivalents of the peroxy acid are required to convert the thioether directly to the sulfone.[8]
Experimental Protocol: Synthesis of 3,4-Dibromosulfolane [8]
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-dibromothiophene (1 equivalent) in a suitable chlorinated solvent such as dichloromethane (DCM).
-
Oxidant Addition: Cool the solution in an ice bath to 0 °C. Add m-CPBA (2.2 equivalents) portion-wise, ensuring the temperature remains below 10 °C. Causality Note: The portion-wise addition and temperature control are crucial to manage the exothermic nature of the oxidation and to minimize potential side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3,4-Dibromosulfolane as a crystalline solid.
Spectroscopic Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized 3,4-Dibromosulfolane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two signals corresponding to the methine (CH-Br) and methylene (CH₂) protons. The chemical shifts will be influenced by the electron-withdrawing sulfonyl group and the bromine atoms. The methine protons will be deshielded and appear further downfield compared to the methylene protons.
-
¹³C NMR: The carbon NMR spectrum will display two distinct signals for the two types of carbon atoms in the ring. The carbon atoms bonded to bromine will appear at a characteristic chemical shift.[10][11]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the presence of the sulfonyl group.[12][13]
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~1350-1300 | Asymmetric SO₂ stretch | Strong |
| ~1150-1120 | Symmetric SO₂ stretch | Strong |
| ~3000-2850 | C-H stretch | Medium |
| ~700-600 | C-Br stretch | Strong |
Note: The exact positions of the SO₂ stretching bands are characteristic of the sulfone group and their high intensity makes them easily identifiable.[14][15]
Mass Spectrometry (MS)
The mass spectrum of 3,4-Dibromosulfolane will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in roughly a 1:1 ratio). This results in a distinctive M, M+2, and M+4 peak cluster for the molecular ion.[16]
Reactivity and Applications in Synthesis
The reactivity of 3,4-Dibromosulfolane is dominated by the two C-Br bonds, which are activated towards nucleophilic substitution. The strong electron-withdrawing effect of the sulfonyl group influences the reactivity of the adjacent carbons.
Nucleophilic Substitution Reactions
The carbon atoms bonded to bromine are electrophilic and susceptible to attack by nucleophiles. These reactions can proceed via an SN2 mechanism, especially with good, non-basic nucleophiles in polar aprotic solvents.[6]
This reactivity allows for the introduction of a wide range of functional groups, including amines, azides, thiols, and cyanides, to create diverse sulfolane-based scaffolds.[13] Such scaffolds are of interest in medicinal chemistry due to the favorable physicochemical properties imparted by the sulfone group.
Applications in Drug Discovery and Agrochemicals
3,4-Dibromosulfolane serves as a building block for more complex molecules with potential biological activity.
-
Pharmaceuticals: The CAS number for 3,4-Dibromosulfolane has been cited in patents related to the synthesis of N,N'-diarylurea compounds investigated as inhibitors of translation initiation, a target for anti-cancer therapies.[17][18] While the exact role of the dibromosulfolane was not detailed, it points to its use in constructing libraries of bioactive compounds. Furthermore, related brominated heterocyclic systems are precursors to kinase inhibitors, a major class of therapeutic agents.[19][20][21][22]
-
Agrochemicals: Halogenated heterocyclic compounds are prevalent in modern fungicides and herbicides.[23][24][25][26][27] The 3,4-dibromosulfolane scaffold can be used to synthesize novel agrochemicals, where the sulfone group can enhance systemic transport in plants and the bromine atoms provide sites for further functionalization to optimize biological activity.
-
Biocidal Activity: Halogenated organic compounds often exhibit antimicrobial properties.[23][28] Their mechanism of action typically involves the disruption of proteins and cell membranes through oxidation.[1][29] While specific studies on 3,4-Dibromosulfolane are limited, it can be inferred that it may possess biocidal activity due to the presence of reactive bromine atoms.
Safety, Handling, and Disposal
As a Senior Application Scientist, I must emphasize that proper safety protocols are paramount when working with halogenated organic compounds.
Hazard Identification
3,4-Dibromosulfolane is classified as a hazardous substance. It is poisonous by intraperitoneal and intravenous routes.[2] When heated to decomposition, it can emit toxic fumes of bromine and sulfur oxides.[2] It may cause skin, eye, and respiratory irritation.[30]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves prior to use and use proper glove removal technique.
-
Skin and Body Protection: Wear a lab coat, and ensure arms and legs are covered.
-
Respiratory Protection: Handle in a certified chemical fume hood to avoid inhalation of dust or vapors.
Handling and Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Avoid creating dust when handling the solid material.
Spill and Exposure Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and follow emergency procedures.
Waste Disposal
Dispose of 3,4-Dibromosulfolane and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Conclusion
3,4-Dibromosulfolane is a valuable and versatile building block for advanced chemical synthesis. Its unique combination of a stable sulfone core and reactive bromine atoms provides a platform for creating a diverse range of complex molecules. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, will enable researchers to effectively and safely utilize this compound in the development of novel pharmaceuticals, agrochemicals, and other advanced materials.
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